molecular formula C7H11NO4 B7895204 ((Allyloxy)carbonyl)-D-alanine

((Allyloxy)carbonyl)-D-alanine

Cat. No.: B7895204
M. Wt: 173.17 g/mol
InChI Key: YLYYGPXCIWHLPP-RXMQYKEDSA-N
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Description

®-2-(((allyloxy)carbonyl)amino)propanoic acid is a chiral amino acid derivative with a unique structure that includes an allyloxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(((allyloxy)carbonyl)amino)propanoic acid typically involves the protection of the amino group of ®-2-aminopropanoic acid (also known as ®-alanine) with an allyloxycarbonyl group. This can be achieved through the reaction of ®-alanine with allyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of ®-2-(((allyloxy)carbonyl)amino)propanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

®-2-(((allyloxy)carbonyl)amino)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The carboxyl group can be reduced to an alcohol.

    Substitution: The allyloxycarbonyl group can be substituted with other protective groups or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used to substitute the allyloxycarbonyl group under mild conditions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of new derivatives with different protective or functional groups.

Scientific Research Applications

®-2-(((allyloxy)carbonyl)amino)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.

    Biology: Studied for its role in enzyme-substrate interactions and protein folding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-(((allyloxy)carbonyl)amino)propanoic acid involves its interaction with various molecular targets. The allyloxycarbonyl group can act as a protective group, allowing selective reactions to occur at other functional sites. The compound can also participate in hydrogen bonding and other non-covalent interactions, influencing the structure and function of biomolecules.

Comparison with Similar Compounds

Similar Compounds

    ®-2-aminopropanoic acid: The parent compound without the allyloxycarbonyl group.

    N-Boc-®-2-aminopropanoic acid: A similar compound with a different protective group (tert-butoxycarbonyl).

    ®-2-((benzyloxycarbonyl)amino)propanoic acid: Another derivative with a benzyloxycarbonyl protective group.

Uniqueness

®-2-(((allyloxy)carbonyl)amino)propanoic acid is unique due to its allyloxycarbonyl group, which provides specific reactivity and stability. This makes it particularly useful in selective synthesis and as a versatile intermediate in organic chemistry.

Properties

IUPAC Name

(2R)-2-(prop-2-enoxycarbonylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO4/c1-3-4-12-7(11)8-5(2)6(9)10/h3,5H,1,4H2,2H3,(H,8,11)(H,9,10)/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLYYGPXCIWHLPP-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)NC(=O)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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